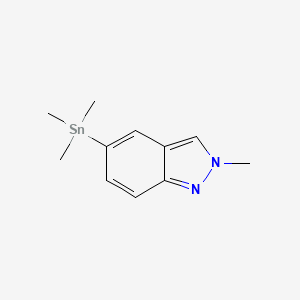
2-Methyl-5-(trimethylstannyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(trimethylstannyl)-2H-indazole is a synthetic organotin compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a trimethylstannanyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trimethylstannyl)-2H-indazole typically involves the introduction of a trimethylstannanyl group to the indazole core. One common method is the reaction of 2-methyl-5-bromo-2H-indazole with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trimethylstannyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannanyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents). The reactions are typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted indazoles with different functional groups replacing the trimethylstannanyl group.
Oxidation Reactions: Products include oxides or hydroxides of the indazole core.
Reduction Reactions: Products include reduced forms of the indazole core, such as amines or alcohols.
Scientific Research Applications
2-Methyl-5-(trimethylstannyl)-2H-indazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and indazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trimethylstannyl)-2H-indazole is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, depending on its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-bromo-2H-indazole: A precursor in the synthesis of 2-Methyl-5-(trimethylstannyl)-2H-indazole.
2-methyl-5-chloro-2H-indazole: Another halogenated indazole derivative with similar chemical properties.
2-methyl-5-iodo-2H-indazole: An iodinated indazole derivative used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of the trimethylstannanyl group, which imparts distinct chemical reactivity and potential applications. The organotin moiety allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in medicinal chemistry further highlight its uniqueness compared to other indazole derivatives.
Properties
Molecular Formula |
C11H16N2Sn |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
trimethyl-(2-methylindazol-5-yl)stannane |
InChI |
InChI=1S/C8H7N2.3CH3.Sn/c1-10-6-7-4-2-3-5-8(7)9-10;;;;/h3-6H,1H3;3*1H3; |
InChI Key |
XOUVJRQWMVPTKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


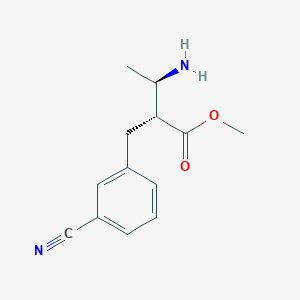
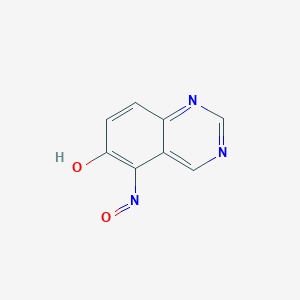
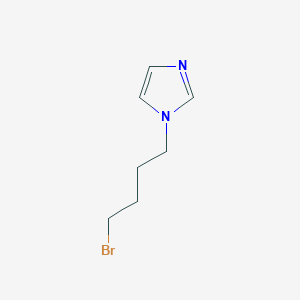
![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)
![7-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8545144.png)
![5-Ethyl-2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8545149.png)
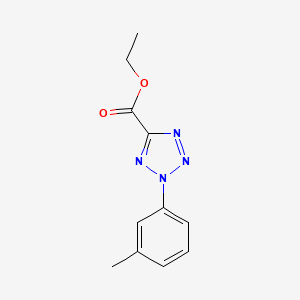
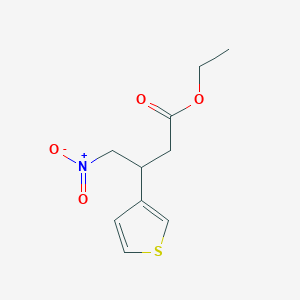
![8-[2-(Hydroxymethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8545171.png)
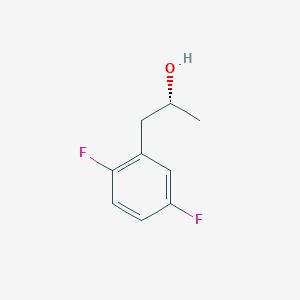
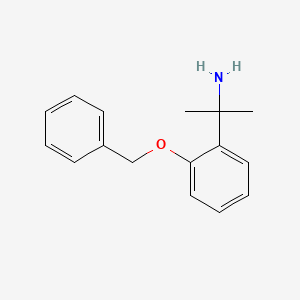
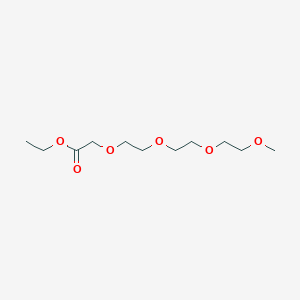
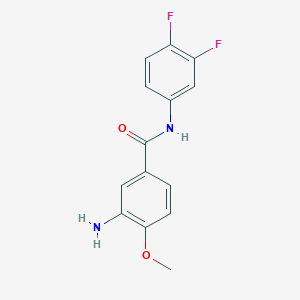
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-(methylamino)-5-propyl-7-(2-thienylmethyl)-](/img/structure/B8545197.png)
